silane CAS No. 1883-63-2](/img/structure/B3048960.png)
[2-(tert-Butylsulfanyl)ethyl](triethoxy)silane
Descripción general
Descripción
[2-(tert-Butylsulfanyl)ethyl](triethoxy)silane is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. This compound is commonly known as TBTES or TESBT and has a molecular formula of C12H28O3SSi. TBTES is a silane-based compound that has been used in various fields such as material science, organic chemistry, and pharmaceuticals.
Aplicaciones Científicas De Investigación
Silane-Based Adhesion Promotion
Silane coupling agents, such as 2-(tert-Butylsulfanyl)ethylsilane, play a crucial role in enhancing adhesion between dissimilar materials in dentistry, particularly for resin composites and etchable ceramic surfaces. The application of silane promotes durable bonding, which is essential for the longevity and aesthetic appeal of dental restorations. This is achieved through surface conditioning methods that increase the silica content on the substrate, thereby improving resin bonding with the help of silane. Such treatments are pivotal in clinical practices for achieving strong and reliable adhesion in prosthetic dentistry and restorative applications (Matinlinna & Vallittu, 2007).
Surface Modification and Material Reinforcement
The modification of materials with silicon compounds, including organofunctional silanes, significantly impacts various properties such as dimensional stability, durability, and hydrophobation. These effects are particularly notable in wood science, where silane treatments enhance the material's resistance to environmental factors, making it suitable for applications requiring high durability and stability against moisture. The versatility of silane compounds allows for their use in both full impregnation treatments and surface treatments, catering to a broad range of material enhancement needs (Mai & Militz, 2004).
Applications in Polymer and Composite Material Development
Silane coupling agents are integral in the development of polymer and composite materials, providing a bridge between organic and inorganic phases. This interaction significantly influences the mechanical properties and durability of the resulting materials, making silane-modified composites highly valuable in industries requiring materials with enhanced strength, chemical resistance, and thermal stability. The ability of silanes to form covalent bonds with substrates and matrix materials facilitates the creation of advanced materials with tailored properties for specific applications (Ishida, 1984).
Enhancing the Performance of Biomedical Implants
The application of silane coatings on metallic biomaterials for implants has shown promising results in improving biocompatibility, corrosion resistance, and overall performance of implants. Silane-based coatings can modify the surface properties of implants, promoting better integration with biological tissues and increasing the longevity of the implant. This approach holds great potential for advancing the field of biomedical implants, offering solutions that could significantly improve patient outcomes (Somasundaram, 2018).
Propiedades
IUPAC Name |
2-tert-butylsulfanylethyl(triethoxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O3SSi/c1-7-13-17(14-8-2,15-9-3)11-10-16-12(4,5)6/h7-11H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNWHQAHNPBBOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCSC(C)(C)C)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O3SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60536113 | |
| Record name | [2-(tert-Butylsulfanyl)ethyl](triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60536113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(tert-Butylsulfanyl)ethyl](triethoxy)silane | |
CAS RN |
1883-63-2 | |
| Record name | [2-(tert-Butylsulfanyl)ethyl](triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60536113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




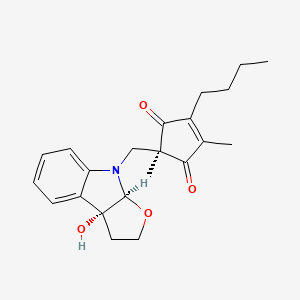
![tert-butyl N-[(1R)-1-phenylethyl]carbamate](/img/structure/B3048879.png)
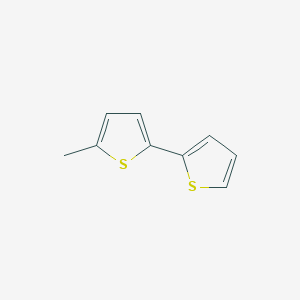
![2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]-](/img/structure/B3048884.png)
![1,5-Dioxaspiro[2.5]octane](/img/structure/B3048886.png)
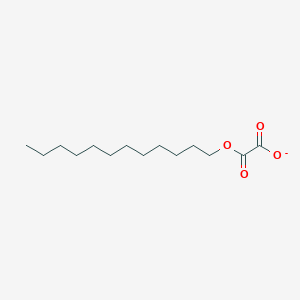
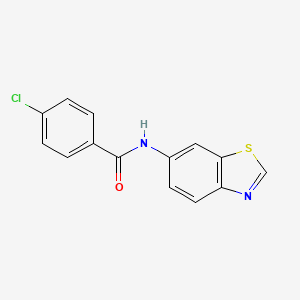
![Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate](/img/structure/B3048892.png)
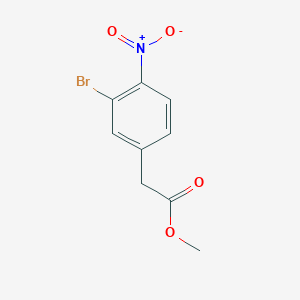
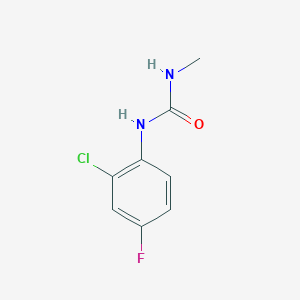
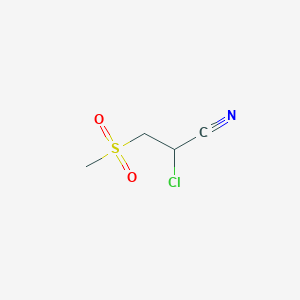
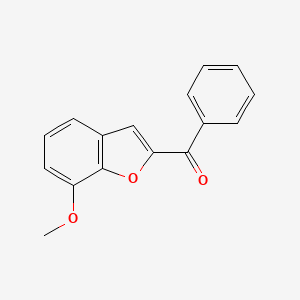
![3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3048899.png)